molecular formula C7H13NS B14038763 1-Thia-7-azaspiro[4.4]nonane CAS No. 105341-26-2

1-Thia-7-azaspiro[4.4]nonane

Cat. No.: B14038763
CAS No.: 105341-26-2
M. Wt: 143.25 g/mol
InChI Key: ZTEMDISWEAKRLZ-UHFFFAOYSA-N
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Description

1-Thia-7-azaspiro[44]nonane is a heterocyclic compound featuring a unique spiro structure, which includes both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-7-azaspiro[4.4]nonane typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of N-allyl-2-bromoaniline with thioglycolic acid, catalyzed by thioglycolic acid . This method yields spiro-thiazolidinone derivatives in a one-step reaction with excellent yields (67–79%) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

1-Thia-7-azaspiro[4.4]nonane can be compared with other similar spiro compounds:

Uniqueness: this compound is unique due to its specific combination of sulfur and nitrogen atoms within the spiro ring system, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1,4-Dithia-7-azaspiro[4.4]nonane
  • 7-Oxa-1-thia-4-azaspiro[4.4]nonane

Conclusion

1-Thia-7-azaspiro[4.4]nonane is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.

Properties

CAS No.

105341-26-2

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-thia-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NS/c1-2-7(9-5-1)3-4-8-6-7/h8H,1-6H2

InChI Key

ZTEMDISWEAKRLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)SC1

Origin of Product

United States

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